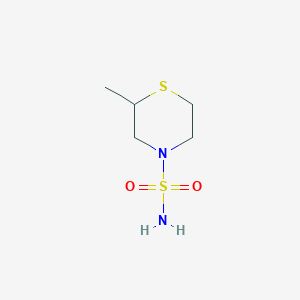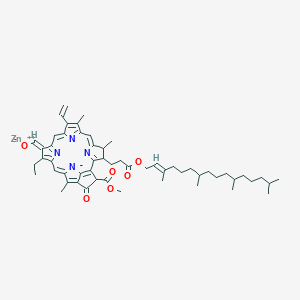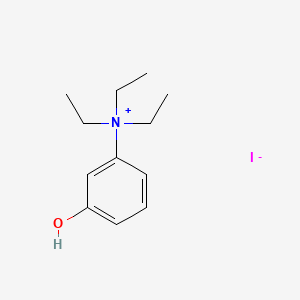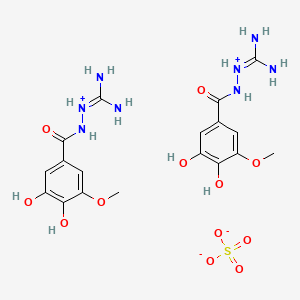
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes both hydroxyl and methoxy groups, making it a subject of interest for researchers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate typically involves multiple steps. The starting material is often 3,4-Dihydroxy-5-methoxybenzoic acid, which undergoes a series of reactions to introduce the aminoguanidine group. Common reagents used in these reactions include amines, acids, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are often employed to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce different hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antioxidant properties and effects on cellular processes.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate involves its interaction with various molecular targets and pathways. The compound’s hydroxyl and methoxy groups allow it to participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, its aminoguanidine group may interact with enzymes and receptors, modulating biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Dihydroxy-5-methoxybenzoic acid: A precursor in the synthesis of the target compound.
3,4-Dihydroxy-5-methoxycinnamic acid: Shares similar functional groups but differs in its overall structure.
3,4,5-Trihydroxybenzoic acid: Contains additional hydroxyl groups, leading to different chemical properties.
Uniqueness
3,4-Dihydroxy-5-methoxybenzoyl aminoguanidine hemisulfate is unique due to its combination of hydroxyl, methoxy, and aminoguanidine groups. This unique structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
35607-26-2 |
|---|---|
Molekularformel |
C18H26N8O12S |
Molekulargewicht |
578.5 g/mol |
IUPAC-Name |
diaminomethylidene-[(3,4-dihydroxy-5-methoxybenzoyl)amino]azanium;sulfate |
InChI |
InChI=1S/2C9H12N4O4.H2O4S/c2*1-17-6-3-4(2-5(14)7(6)15)8(16)12-13-9(10)11;1-5(2,3)4/h2*2-3,14-15H,1H3,(H,12,16)(H4,10,11,13);(H2,1,2,3,4) |
InChI-Schlüssel |
XIWZYSFFOSNQKG-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.COC1=CC(=CC(=C1O)O)C(=O)N[NH+]=C(N)N.[O-]S(=O)(=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


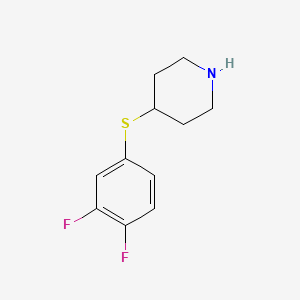

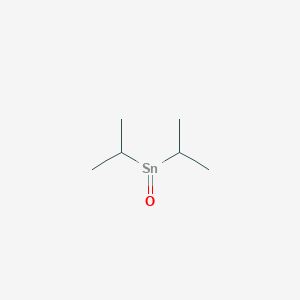
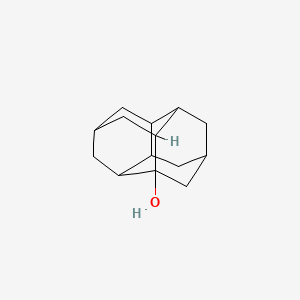
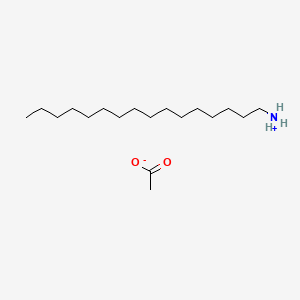
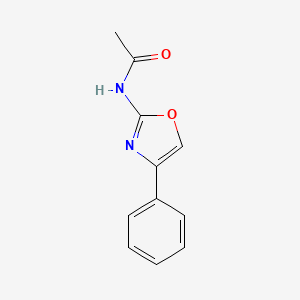

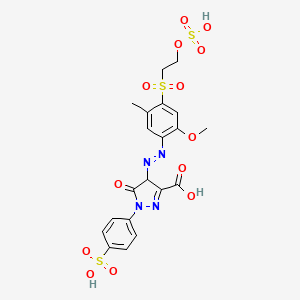

![2-[(2-fluorophenyl)methyl]-L-Proline](/img/structure/B13743770.png)
![2-(2,4,6-Trifluorophenyl)benzo[d]oxazole](/img/structure/B13743778.png)
